molecular formula C16H21ClN2O2 B4439119 1-[4-(4-Chloro-2-methoxyphenoxy)but-2-ynyl]-4-methylpiperazine

1-[4-(4-Chloro-2-methoxyphenoxy)but-2-ynyl]-4-methylpiperazine

Cat. No.: B4439119
M. Wt: 308.80 g/mol
InChI Key: CPRKBAUWJYBNDE-UHFFFAOYSA-N
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Description

1-[4-(4-Chloro-2-methoxyphenoxy)but-2-ynyl]-4-methylpiperazine is an organic compound with a complex structure that includes a piperazine ring, a but-2-ynyl chain, and a chlorinated methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Chloro-2-methoxyphenoxy)but-2-ynyl]-4-methylpiperazine typically involves multiple steps. One common route includes the following steps:

    Formation of the but-2-ynyl chain: This can be achieved through a coupling reaction, such as the Sonogashira coupling, which involves the reaction of an alkyne with an aryl halide in the presence of a palladium catalyst.

    Attachment of the chlorinated methoxyphenoxy group: This step often involves a nucleophilic substitution reaction where the but-2-ynyl chain reacts with 4-chloro-2-methoxyphenol.

    Formation of the piperazine ring: The final step involves the reaction of the intermediate product with 4-methylpiperazine under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Chloro-2-methoxyphenoxy)but-2-ynyl]-4-methylpiperazine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases.

Major Products

    Oxidation: The major products would include oxidized derivatives of the original compound.

    Reduction: Reduced derivatives, such as the corresponding alkanes.

    Substitution: Products with new functional groups replacing the chloro group.

Scientific Research Applications

1-[4-(4-Chloro-2-methoxyphenoxy)but-2-ynyl]-4-methylpiperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-(4-Chloro-2-methoxyphenoxy)but-2-ynyl]-4-methylpiperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(2-Methoxyphenoxy)but-2-ynyl]azepane: Similar structure but with an azepane ring instead of a piperazine ring.

    4-Chloro-2-methoxyphenoxyacetic acid: Contains the same chlorinated methoxyphenoxy group but lacks the but-2-ynyl chain and piperazine ring.

Uniqueness

1-[4-(4-Chloro-2-methoxyphenoxy)but-2-ynyl]-4-methylpiperazine is unique due to its combination of a piperazine ring, a but-2-ynyl chain, and a chlorinated methoxyphenoxy group. This unique structure gives it distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-[4-(4-chloro-2-methoxyphenoxy)but-2-ynyl]-4-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O2/c1-18-8-10-19(11-9-18)7-3-4-12-21-15-6-5-14(17)13-16(15)20-2/h5-6,13H,7-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPRKBAUWJYBNDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC#CCOC2=C(C=C(C=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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